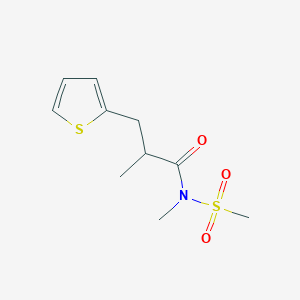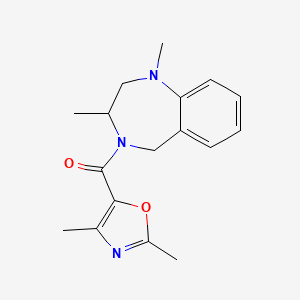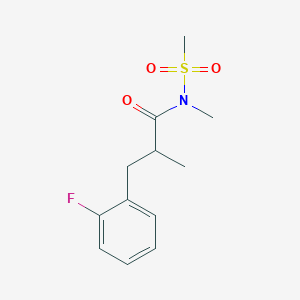
3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide, also known as FDMS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which plays a crucial role in the metabolism of endocannabinoids.
Mécanisme D'action
3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide acts as a potent and selective inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, this compound increases the levels of these endocannabinoids, which bind to the cannabinoid receptors in the brain and exert their effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. This compound has also been shown to have anxiolytic and antidepressant effects, as well as improving cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It is also stable and soluble in water, making it easy to administer to animals. However, this compound has some limitations, including its relatively short half-life and the need for repeated dosing to maintain its effects.
Orientations Futures
3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide has shown great promise as a potential therapeutic agent for a variety of diseases. Future research could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce the need for repeated dosing. Additionally, studies could investigate the potential for this compound to be used in combination with other drugs to enhance its effects. Finally, further research is needed to fully understand the long-term effects of this compound on the endocannabinoid system and its potential for clinical use.
Méthodes De Synthèse
The synthesis of 3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide involves the reaction of 2-fluorobenzaldehyde with 2,2-dimethylpropanal in the presence of a base to form the corresponding aldol product. This intermediate is then treated with methylsulfonyl chloride and sodium hydride to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide has been extensively studied for its potential therapeutic applications in various diseases such as chronic pain, inflammation, and anxiety disorders. It has been shown to increase the levels of endocannabinoids in the brain, which are known to have neuroprotective and analgesic effects. This compound has also been investigated for its role in regulating food intake and body weight, making it a potential target for the treatment of obesity.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3S/c1-9(12(15)14(2)18(3,16)17)8-10-6-4-5-7-11(10)13/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXDWZPIVCNGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)C(=O)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)


![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)

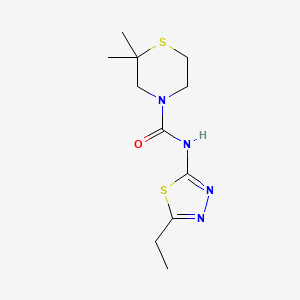
![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)
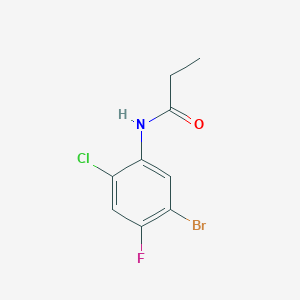
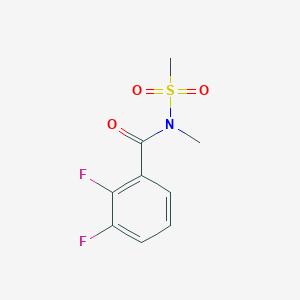
![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)


